

# 3-(1H-pyrrol-1-yl)aniline molecular structure

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## Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)aniline

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An In-Depth Technical Guide to the Molecular Structure and Applications of **3-(1H-pyrrol-1-yl)aniline**

## Abstract

This technical guide provides a comprehensive analysis of **3-(1H-pyrrol-1-yl)aniline**, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's structural features through an examination of its physicochemical properties and spectroscopic data. A detailed, field-tested protocol for its synthesis via the Clauson-Kaas reaction is presented, including mechanistic insights and a procedural workflow diagram. Furthermore, the guide explores the compound's emerging applications as a versatile building block in drug discovery, highlighting its role as a bioisosteric replacement for traditional aniline moieties and its utility in creating novel therapeutic agents. Safety and handling protocols are also summarized to ensure its proper use in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable chemical entity.

## Molecular Structure and Physicochemical Characterization

**3-(1H-pyrrol-1-yl)aniline**, with CAS Number 89353-42-4, is an organic compound that integrates two key aromatic heterocycles: a benzene ring substituted with an amino group (aniline) and a pyrrole ring. The pyrrole ring is attached via its nitrogen atom to the meta-position (C3) of the aniline ring. This specific arrangement dictates the molecule's electronic

properties, reactivity, and three-dimensional conformation, making it a valuable scaffold in synthetic chemistry.

The aniline moiety provides a nucleophilic amino group and an aromatic ring that can undergo electrophilic substitution, primarily at the ortho and para positions relative to the amine. However, the bulky pyrrole substituent at the meta-position introduces significant steric hindrance and electronic modulation, influencing the regioselectivity of further reactions. The pyrrole ring itself is an electron-rich aromatic system, contributing to the overall electronic character of the molecule.

## Physicochemical Properties

The fundamental properties of **3-(1H-pyrrol-1-yl)aniline** are summarized in the table below. The compound is a solid at room temperature with a distinct melting point, indicating a stable crystalline structure.

Property	Value	Reference(s)
IUPAC Name	3-(1H-pyrrol-1-yl)aniline	[1]
CAS Number	89353-42-4	[2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>	[3]
Molecular Weight	158.20 g/mol	[1]
Appearance	Solid	[4]
Melting Point	43-44 °C	[2][5]
SMILES	Nc1cccc(c1)N1C=CC=C1	[3]
InChI Key	NHLHWHRXMZZWGA-UHFFFAOYSA-N (for para-isomer, meta expected similar)	[4]

## Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous confirmation of the molecular structure of **3-(1H-pyrrol-1-yl)aniline**. While a complete public dataset for the meta-isomer is not readily

available, the expected spectral characteristics can be inferred from the known spectra of its constituent parts and related isomers, such as 2-(1H-pyrrol-1-yl)aniline.[6]

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyrrole rings. The protons on the aniline ring will appear as a complex multiplet in the aromatic region (approx. 6.5-7.5 ppm). The protons of the pyrrole ring typically appear as two distinct triplets: one for the  $\alpha$ -protons (adjacent to the nitrogen, approx. 6.8-7.2 ppm) and one for the  $\beta$ -protons (approx. 6.2-6.5 ppm). The two protons of the -NH<sub>2</sub> group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbons of the benzene ring will resonate in the 110-150 ppm range, with the carbon attached to the amino group appearing furthest upfield. The pyrrole carbons will show two signals, typically around 110 ppm ( $\beta$ -carbons) and 120 ppm ( $\alpha$ -carbons).
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine (a doublet around 3350-3450 cm<sup>-1</sup>), C-H stretching for the aromatic rings (~3000-3100 cm<sup>-1</sup>), and C=C stretching vibrations within the aromatic rings (approx. 1450-1600 cm<sup>-1</sup>).[7]
- Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M<sup>+</sup>) at m/z = 158.20, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the pyrrole or aniline moieties.

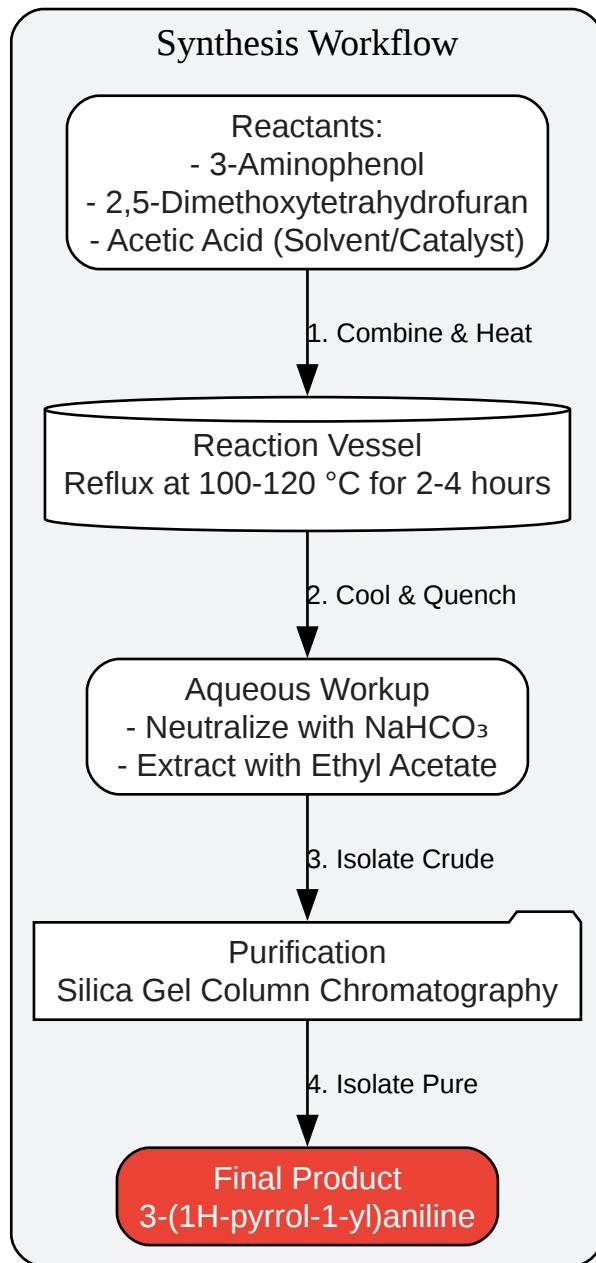
## Synthesis and Mechanistic Insights

The preparation of N-substituted pyrroles from primary amines is a cornerstone of heterocyclic chemistry. The Clauson-Kaas reaction is a highly reliable and efficient method for synthesizing compounds like **3-(1H-pyrrol-1-yl)aniline**.[8] This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

## Clauson-Kaas Synthesis Workflow

The synthesis proceeds by reacting 3-aminophenol (as the precursor to the aniline moiety) with 2,5-dimethoxytetrahydrofuran. The furan derivative serves as a synthetic equivalent of 1,4-

dicarbonyl succinaldehyde.



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Caption: Workflow for the Clauson-Kaas synthesis of **3-(1H-pyrrol-1-yl)aniline**.

## Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

- Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-aminophenol (1.0 eq) and glacial acetic acid (as solvent).
- Addition of Reagents: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
- Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acetic acid.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford pure **3-(1H-pyrrol-1-yl)aniline**.

## Reaction Mechanism

The Clauson-Kaas reaction proceeds through an acid-catalyzed mechanism. The 2,5-dimethoxytetrahydrofuran is hydrolyzed in the acidic medium to form the reactive intermediate, succinaldehyde. The primary amine of the aniline then undergoes a double condensation reaction (forming two imine bonds) with the two aldehyde groups of succinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrrole ring.

# Applications in Drug Discovery and Materials Science

The aniline moiety is a common feature in many approved drugs, but it can also be associated with metabolic instability or toxicity.<sup>[9]</sup> As such, replacing or modifying the aniline scaffold is a key strategy in modern drug design. **3-(1H-pyrrol-1-yl)aniline** serves as an excellent bioisostere, retaining the key aromatic and hydrogen-bonding features of substituted anilines while offering a different metabolic profile and steric footprint.

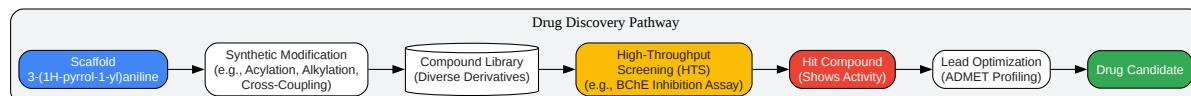
## Role as a Bioactive Scaffold

The pyrrole ring is a fundamental structural motif in a vast array of bioactive molecules and natural products, including alkaloids and co-enzymes.<sup>[7][10]</sup> Its incorporation into drug candidates is a well-established strategy. The 1,3-diaryl-pyrrole skeleton, in particular, has shown promise in the development of selective butyrylcholinesterase (BChE) inhibitors, which are of interest for treating neurodegenerative diseases like Alzheimer's.<sup>[11]</sup> The **3-(1H-pyrrol-1-yl)aniline** structure provides a direct and versatile entry point for synthesizing libraries of such compounds for screening.

Derivatives of phenyl-pyrroles have also been investigated for a wide range of therapeutic applications, including:

- Antimicrobial Agents: The scaffold is used to synthesize novel compounds with activity against bacteria and *Mycobacterium tuberculosis*.<sup>[12]</sup>
- Anticancer Agents: The pyrrolidine ring, a saturated analog of pyrrole, is a key component in many anticancer drugs, and the aromatic pyrrole serves as a valuable precursor.<sup>[10]</sup>
- Insecticidal Agents: Certain substituted pyrrole derivatives have demonstrated potent insecticidal activity.<sup>[13]</sup>

The logical pathway from a starting scaffold like **3-(1H-pyrrol-1-yl)aniline** to a potential drug candidate involves several key stages of chemical modification and biological testing.



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Caption: Logical workflow from a core scaffold to a drug candidate.

## Safety and Handling

**3-(1H-pyrrol-1-yl)aniline** is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant and can cause skin and serious eye irritation.[2] Furthermore, like many aniline derivatives, it is considered toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.

## Hazard Classification

Hazard Class	Category	Reference(s)
Skin Corrosion/Irritation	2	
Serious Eye Damage/Eye Irritation	2	
Specific target organ toxicity (single exposure)	3	
Acute Toxicity (Oral, Dermal, Inhalation)	3	
Carcinogenicity (Suspected)	2	
Germ cell mutagenicity (Suspected)	2	

## Recommended Safety Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles. If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[\[14\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**3-(1H-pyrrol-1-yl)aniline** is a structurally significant molecule that combines the reactive properties of aniline with the stable, electron-rich nature of pyrrole. Its well-defined physicochemical characteristics and established synthetic routes, such as the Clauson-Kaas reaction, make it an accessible and valuable intermediate for synthetic chemists. Its primary importance lies in its application as a versatile scaffold in drug discovery, where it serves as a modern building block for creating novel therapeutics with potentially improved safety and efficacy profiles. A thorough understanding of its structure, synthesis, and handling is essential for unlocking its full potential in both academic research and industrial drug development.

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